molecular formula C₁₃H₈D₃BrO B1153683 4-Bromo-2-methoxybiphenyl-d3

4-Bromo-2-methoxybiphenyl-d3

Cat. No.: B1153683
M. Wt: 266.15
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-2-methoxybiphenyl-d3 is a deuterated aromatic compound featuring a biphenyl core substituted with a bromine atom at the 4-position and a methoxy group at the 2-position. The deuterium (d3) labeling typically replaces hydrogen atoms in the methoxy or adjacent aromatic positions, enhancing its utility in isotopic labeling for spectroscopic studies (e.g., NMR or mass spectrometry) or metabolic stability investigations in pharmaceutical research . Its non-deuterated analog, 4-bromo-2-methoxybiphenyl, shares the same core structure and is often employed as an intermediate in organic synthesis, particularly in cross-coupling reactions .

Properties

Molecular Formula

C₁₃H₈D₃BrO

Molecular Weight

266.15

Synonyms

4-Bromo-2-methoxy-1,1’-biphenyl-d3_x000B_

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparisons

The table below highlights structural differences and similarities between 4-bromo-2-methoxybiphenyl-d3 and related compounds:

Compound Name Core Structure Substituents Functional Groups Molecular Weight (g/mol)
This compound Biphenyl 4-Br, 2-OCH3 (deuterated) Methoxy, Bromine ~249.1 (estimated)
2-Bromo-4'-methoxyacetophenone Acetophenone 2-Br, 4'-OCH3 Ketone, Bromine 229.06
4-Benzyloxy-2-bromo-1-methoxybenzene Benzene 2-Br, 1-OCH3, 4-OBn Methoxy, Benzyloxy 307.16
2-(4-Bromo-2-methoxyphenyl)acetic acid Benzene 4-Br, 2-OCH3, CH2COOH Carboxylic Acid 245.07
(4-Bromo-3-methoxyphenyl)boronic acid Benzene 4-Br, 3-OCH3, B(OH)2 Boronic Acid 230.83

Key Observations :

  • Functional Groups: Unlike the acetophenone derivative (), which has a ketone group, this compound lacks electron-withdrawing carbonyl groups, making it less reactive toward nucleophilic attacks .
  • Substituent Positions: The 4-bromo-2-methoxy substitution pattern contrasts with 2-bromo-4'-methoxyacetophenone (), where bromine and methoxy groups occupy different positions, altering electronic properties and regioselectivity in reactions .

Physicochemical Properties

  • Solubility : The carboxylic acid derivative () exhibits higher aqueous solubility due to its polar functional group, whereas this compound is likely lipophilic, favoring organic solvents .
  • Stability: Deuterated compounds often show enhanced metabolic stability compared to non-deuterated analogs, a critical factor in drug design .
  • Spectroscopic Profiles: Deuterium incorporation shifts NMR peaks (e.g., ^1H to ^2H signals) and reduces background noise in mass spectrometry, distinguishing it from non-deuterated biphenyls .

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